4-((4-methoxyphenyl)sulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)butanamide
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Description
4-((4-methoxyphenyl)sulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C18H18N4O5S and its molecular weight is 402.43. The purity is usually 95%.
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Biological Activity
The compound 4-((4-methoxyphenyl)sulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)butanamide is a synthetic organic molecule characterized by its complex structure, which includes a sulfonamide group and an oxadiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antibacterial properties.
Chemical Structure and Properties
- Molecular Formula : C18H18N4O5S
- Molecular Weight : 402.4 g/mol
- CAS Number : 941929-92-6
Biological Activity Overview
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit a broad spectrum of biological activities. These include:
- Antimicrobial effects
- Antitumor properties
- Anti-inflammatory activity
- Antioxidant capabilities
Anticancer Activity
The oxadiazole derivatives have been extensively studied for their anticancer potential. For instance, a review highlighted that various 1,3,4-oxadiazole derivatives have shown significant efficacy against different cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest . The specific compound discussed has been evaluated for its ability to inhibit tumor growth in preclinical models.
Case Study: In Vitro Antitumor Activity
A study conducted on similar oxadiazole derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines. The compound's mechanism of action appears to involve the modulation of signaling pathways related to cell survival and apoptosis .
Antibacterial Activity
The sulfonamide group in the compound is known for its antibacterial properties. Studies have shown that related compounds exhibit moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . This suggests that the target compound may also possess similar antibacterial effects.
Pharmacological Mechanisms
The biological activity of the compound can be attributed to several pharmacological mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been reported to inhibit key enzymes involved in bacterial metabolism.
- Cell Cycle Modulation : The ability to affect the cell cycle can lead to reduced proliferation of cancer cells.
- Reactive Oxygen Species (ROS) Modulation : Some derivatives have shown antioxidant activity, which may protect normal cells while exerting cytotoxic effects on cancer cells .
Comparative Analysis of Related Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
4-Methoxyphenyl Sulfonamide | Structure | Antibacterial, anticancer |
N-(3-Methoxyphenyl)-4-(4-Oxoquinazolin) | - | Anticancer, neuroprotective |
5-{1-[4-Chlorophenyl]sulfonyl}piperidine | - | Antibacterial, enzyme inhibition |
Properties
IUPAC Name |
4-(4-methoxyphenyl)sulfonyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5S/c1-26-14-4-6-15(7-5-14)28(24,25)12-2-3-16(23)20-18-22-21-17(27-18)13-8-10-19-11-9-13/h4-11H,2-3,12H2,1H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLZKKLHGKMSCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.